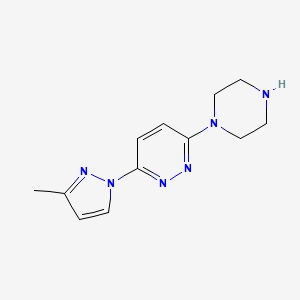

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine

Description

Chemical Structure and Properties The compound 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine (molecular formula: C₁₈H₁₉ClN₆O₂S, molecular weight: 418.90 g/mol) features a pyridazine core substituted at the 3- and 6-positions with a 3-methylpyrazole and a piperazine group, respectively . The piperazine moiety is further modified with a 3-chlorophenylsulfonyl group, enhancing its electronic and steric profile.

Synthesis

The compound is synthesized via nucleophilic substitution reactions. A common precursor, 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, reacts with piperazine derivatives under reflux conditions in solvents like xylene or toluene . The 3-chloro group on pyridazine is highly reactive, enabling efficient substitution with nitrogen-containing heterocycles such as piperazine .

Properties

IUPAC Name |

3-(3-methylpyrazol-1-yl)-6-piperazin-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6/c1-10-4-7-18(16-10)12-3-2-11(14-15-12)17-8-5-13-6-9-17/h2-4,7,13H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFUSGCKVCOPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCNCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

Formation of the pyridazine ring: This involves the cyclization of a dihydrazine derivative with a suitable dicarbonyl compound.

Substitution reactions: The final step involves the substitution of the pyridazine ring with the pyrazole and piperazine moieties. This can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyridazine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Drug Development

The pyridazine scaffold has been widely utilized in the development of several therapeutic agents. Notable examples include:

- Deucravacitinib : An allosteric inhibitor of tyrosine kinase 2 (TYK2), approved for moderate-to-severe plaque psoriasis .

- Relugolix : A therapeutic agent for advanced prostate cancer, highlighting the efficacy of pyridazine derivatives in oncology .

Anticancer Activity

Research indicates that derivatives of pyridazine, including those containing pyrazole substituents, exhibit significant anticancer properties. The compound's structure allows for interactions that can inhibit tumor growth and metastasis through various mechanisms, such as targeting specific kinases involved in cancer progression .

Molecular Recognition

The compound's ability to bind selectively to biological targets is critical for its application in drug design. For instance, studies have shown that pyridazine derivatives can effectively interact with bromodomains, which are essential in regulating gene expression and chromatin remodeling . This interaction suggests potential applications in treating diseases linked to epigenetic modifications.

Binding Affinity Studies

A study screening a library of compounds identified 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine derivatives as effective ligands for bromodomains associated with chromatin regulation. These findings support the compound's role in modulating gene expression through targeted binding .

Pharmacokinetic Properties

Research has demonstrated favorable pharmacokinetic profiles for pyridazine derivatives, including enhanced solubility and reduced lipophilicity compared to traditional compounds. This characteristic is crucial for improving bioavailability and therapeutic efficacy .

Mechanism of Action

The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Structural Features and Modifications

The pyridazine scaffold’s versatility allows substitutions at the 3- and 6-positions, enabling diverse biological and physicochemical properties. Below is a comparative analysis of structurally related compounds:

Structural and Crystallographic Insights

- Planarity and Intermolecular Interactions : Analogous compounds like N-phenyl-6-(pyrazol-1-yl)pyridazin-3-amine exhibit planar geometries due to intramolecular H-bonding (S(6) motif), facilitating crystal packing via π-π interactions (3.69 Å distance) . The target compound’s sulfonyl group may disrupt planarity but introduce new H-bonding sites.

- Crystal Engineering : Piperazine derivatives often form stable hydrates or solvates due to hydrogen-bonding networks, critical for formulation in drug development .

Biological Activity

3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include both pyrazole and piperazine moieties. This compound has been investigated for various biological activities, making it a subject of interest in drug discovery and development.

- Molecular Formula : C12H16N6

- Molecular Weight : 244.30 g/mol

- CAS Number : 1706438-72-3

The biological activity of 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors. The compound may exhibit inhibition or activation of certain pathways, influencing various cellular processes.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine, possess significant antimicrobial properties. A study demonstrated that compounds with similar structures showed efficacy against various bacterial strains, including E. coli and S. aureus .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Pyrazole derivatives have been noted for their ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity. Pyrazole derivatives are known to interact with cancer cell signaling pathways, leading to apoptosis in malignant cells .

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Burguete et al. (2014) | Synthesized novel pyrazole derivatives showing antibacterial activity against E. coli and S. aureus. | The presence of piperazine moiety enhances antimicrobial activity. |

| Chovatia et al. (2014) | Evaluated anti-tubercular properties of pyrazole derivatives; some compounds showed over 98% inhibition against Mycobacterium tuberculosis. | Suggests potential for developing new anti-tubercular agents based on pyrazole structures. |

| Argade et al. (2014) | Investigated the synthesis of pyrazole derivatives as MAO-B inhibitors; some showed significant activity comparable to standard drugs. | Highlights the potential therapeutic applications in neurodegenerative diseases. |

Synthetic Routes

The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine typically involves:

- Formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.

- Cyclization to form the pyridazine ring using dihydrazine derivatives.

- Substitution reactions to introduce the piperazine moiety .

Comparison with Similar Compounds

The unique combination of pyrazole and piperazine in this compound distinguishes it from other related compounds, such as:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyridazine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyridazine derivatives are synthesized by refluxing intermediates like 3-chloro-6-(1H-pyrazol-1-yl)pyridazine with amines (e.g., aniline or piperazine derivatives) in xylene or toluene under inert conditions. Reaction progress is monitored via TLC, and purification involves recrystallization from chloroform or aqueous ethanol . Key challenges include optimizing reaction time (e.g., 12–24 hours) and controlling stoichiometry to minimize byproducts.

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray crystallography is the gold standard for structural elucidation. For pyridazine derivatives, planar molecular geometry (r.m.s. deviation <0.05 Å) and intramolecular hydrogen bonding (e.g., C–H⋯N motifs) are critical indicators of stability . Spectroscopic methods like H/C NMR and IR complement crystallographic data by confirming functional groups (e.g., pyrazole C–H stretches at ~3100 cm) and piperazine N–H signals.

Q. What preliminary biological activities are reported for pyridazine derivatives with this scaffold?

Pyridazine derivatives exhibit diverse pharmacological properties, including anti-bacterial, anti-viral, and anti-inflammatory activities. For instance, 3-(piperazin-1-yl)pyridazine analogs inhibit bacterial growth (MIC values: 2–8 µg/mL against S. aureus) and platelet aggregation (IC ~10 µM) . Initial screening involves in vitro assays like broth microdilution for anti-microbial activity or ADP-induced platelet aggregation tests.

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity for this compound?

Key parameters include:

- Solvent selection : High-boiling solvents (e.g., xylene) improve reflux efficiency.

- Catalysis : Transition metals (e.g., Pd for coupling reactions) enhance regioselectivity.

- Purification : Gradient recrystallization (chloroform/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) removes polar byproducts.

- Monitoring : Real-time HPLC or LC-MS tracks intermediate formation .

Q. How should researchers address contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., pH, serum protein interference) or cellular permeability. Mitigation strategies:

- Standardize protocols : Use consistent cell lines (e.g., HEK293 for receptor-binding assays) and controls.

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing 3-methylpyrazole with bulkier groups) to assess activity trends .

- Mechanistic follow-up : Conduct target engagement assays (e.g., SPR for binding affinity) to validate hits.

Q. What computational approaches support the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to model interactions with targets like bacterial dihydrofolate reductase (PDB: 1DHF).

- QSAR modeling : Corrogate electronic parameters (e.g., logP, HOMO/LUMO) with anti-microbial IC values .

- Molecular dynamics : Simulate ligand-receptor stability over 100 ns to prioritize stable conformers.

Methodological Challenges and Solutions

Q. How to evaluate pharmacokinetic properties (e.g., solubility, metabolic stability) early in development?

Q. What strategies improve selectivity against off-target receptors?

- Counter-screening : Test against related receptors (e.g., serotonin 5-HT for CNS targets).

- Crystallographic analysis : Identify key binding residues (e.g., hydrophobic pockets) to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.